molecular formula C10H12O4 B11904157 (s)-2,3-Dihydroxypropyl benzoate

(s)-2,3-Dihydroxypropyl benzoate

Cat. No.: B11904157
M. Wt: 196.20 g/mol
InChI Key: SFCPXHKCMRZQAC-VIFPVBQESA-N
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Description

(S)-2,3-Dihydroxypropyl benzoate is a chiral ester derivative composed of a benzoic acid moiety linked to a glycerol backbone via an ester bond. Its structure features a stereogenic center at the C2 position of the propyl chain, conferring enantioselective properties critical for biological interactions. This compound is synthesized through esterification reactions, such as the reaction of sodium benzoate with 3-chloro-1,2-propanediol in polar aprotic solvents like DMF, followed by purification via vacuum distillation .

In pharmaceutical research, this compound derivatives have demonstrated notable bioactivity. For instance, the derivative 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate (Compound 9) exhibited potent BCL-2 inhibition in HT29 colorectal cancer cells (IC50 = 26.56 µmol/mL), outperforming other eugenol-based analogs . The stereochemistry and substituent positioning (e.g., methoxy and hydroxyl groups) are pivotal for its molecular interactions, as evidenced by QSAR models highlighting hydrophobicity (logP) and steric factors (CMR) as key determinants of cytotoxicity .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] benzoate

InChI

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m0/s1

InChI Key

SFCPXHKCMRZQAC-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H](CO)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydroxypropyl benzoate typically involves the esterification of (S)-2,3-dihydroxypropanol (also known as glycerol) with benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

(S)-2,3-Dihydroxypropanol+Benzoic AcidAcid Catalyst(S)-2,3-Dihydroxypropyl Benzoate+Water\text{(S)-2,3-Dihydroxypropanol} + \text{Benzoic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (S)-2,3-Dihydroxypropanol+Benzoic AcidAcid Catalyst​(S)-2,3-Dihydroxypropyl Benzoate+Water

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors and employing azeotropic distillation to remove water, thereby driving the reaction to completion. The use of immobilized acid catalysts can also enhance the efficiency and sustainability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl groups to chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Formation of (S)-2,3-dioxopropyl benzoate.

    Reduction: Formation of (S)-2,3-dihydroxypropyl alcohol.

    Substitution: Formation of (S)-2,3-dichloropropyl benzoate.

Scientific Research Applications

(S)-2,3-Dihydroxypropyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: Studied for its potential as a prodrug, where the benzoate ester can be hydrolyzed in vivo to release the active dihydroxypropanol.

    Medicine: Investigated for its potential use in drug delivery systems, where the ester linkage can be cleaved to release therapeutic agents.

    Industry: Utilized in the production of polymers and resins, where its dihydroxy functionality can participate in polymerization reactions.

Mechanism of Action

The mechanism of action of (S)-2,3-Dihydroxypropyl benzoate depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing (S)-2,3-dihydroxypropanol and benzoic acid. The dihydroxypropanol can then participate in various metabolic pathways, while benzoic acid can be conjugated and excreted.

Molecular Targets and Pathways:

    Esterases: Enzymes that hydrolyze the ester bond.

    Metabolic Pathways: Involving the metabolism of (S)-2,3-dihydroxypropanol and benzoic acid.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 2,3-Dihydroxypropyl Esters

Compound Name Acyl Group Structure Substituents on Acyl Chain Biological Source/Application Reference
(S)-2,3-Dihydroxypropyl benzoate Benzoate (C6H5COO−) 2-Methoxy, 4-hydroxy (in derivative) Synthetic (anticancer agent)
2,3-Dihydroxypropyl oleate Oleate (C18H33COO−) 9Z,12Z-diene Lasiosphaera fenzlii (antitumor)
2,3-Dihydroxypropyl heptadecanoate Heptadecanoate (C17H33COO−) Saturated fatty acid Ehretia thyrsiflora (natural product)
2,3-Dihydroxypropyl 9,12-octadecadienoate Linoleate (C18H31COO−) 9Z,12Z-diene Shiraia sp. (antimicrobial)

Key Observations :

  • Acyl Chain Length and Unsaturation: Longer, unsaturated acyl chains (e.g., oleate, linoleate) are common in natural products and associated with antimicrobial or antioxidant activities . In contrast, the aromatic benzoate group in this compound enhances steric and electronic interactions with protein targets like BCL-2 .
  • Stereochemistry : The (S)-configuration is critical for enantioselective bioactivity. For example, synthetic routes employing chiral epoxides or phthalimide intermediates ensure stereochemical purity .

Table 2: Bioactivity Profiles of 2,3-Dihydroxypropyl Esters

Compound Name Activity IC50/EC50 Mechanism/Notes Reference
This compound derivative BCL-2 inhibition (HT29 cells) 26.56 µmol/mL QSAR: logP = 1.2, CMR = 5.3
2,3-Dihydroxypropyl oleate Antitumor (Bel-7402, C6 cells) Not reported Induces apoptosis via mitochondrial pathway
2,3-Dihydroxypropyl hexadecanoate α-Glucosidase inhibition 12.8 µM (IC50) Competitive inhibitor
2,3-Dihydroxypropyl elaidate Antimicrobial (Gram-positive bacteria) MIC = 32 µg/mL Disrupts membrane integrity

Key Insights :

  • Anticancer Activity : The benzoate derivative’s low IC50 correlates with optimized logP (1.2), enabling efficient cell membrane penetration. In contrast, oleate derivatives may rely on lipid peroxidation for cytotoxicity .
  • Enzyme Inhibition: The hexadecanoate derivative’s α-glucosidase inhibition highlights the role of saturated acyl chains in enzyme active-site binding .

Key Differences :

  • Stereocontrol : The benzoate’s synthesis employs enantioselective oxidative esterification or phthalimide ring-opening, ensuring (S)-configuration . Other esters often lack stereochemical control unless enzymatic methods are used.
  • Scalability: Acid-catalyzed methods (e.g., for linoleate) are cost-effective but less selective compared to DMF-mediated esterification .

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